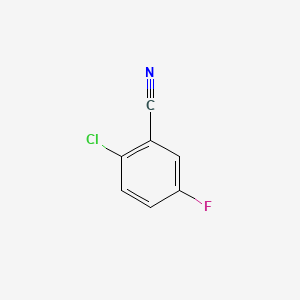

2-Chloro-5-fluorobenzonitrile

Descripción

Significance of Halogenated Benzonitriles in Advanced Organic Synthesis

Halogenated benzonitriles are a class of organic compounds that play a crucial role in modern synthetic chemistry. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzonitrile (B105546) framework significantly influences the molecule's reactivity and properties. These compounds are prized for their versatility as intermediates in the creation of a wide array of organic molecules.

The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and aldehydes, while the halogen atoms provide sites for various coupling reactions. For instance, they can participate in well-established reactions like the Suzuki and Stille couplings, which are fundamental for constructing carbon-carbon bonds. This capability allows chemists to assemble complex molecular architectures from simpler precursors.

Furthermore, the introduction of halogen atoms, particularly fluorine, can impart desirable properties to the final products. Fluorine is known to enhance metabolic stability, binding affinity, and lipophilicity in drug molecules. Consequently, halogenated benzonitriles are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Research Trajectories of 2-Chloro-5-fluorobenzonitrile

The research surrounding this compound has primarily focused on its utility as a key intermediate in the synthesis of biologically active compounds. ontosight.ai Its specific substitution pattern offers a unique combination of reactivity at different positions on the aromatic ring, allowing for selective chemical transformations.

One of the major research applications lies in the development of novel pharmaceuticals. ontosight.ai The compound serves as a starting material for the synthesis of various heterocyclic compounds, which are core structures in many drugs. For example, it has been used in the creation of kinase inhibitors, a class of drugs that target specific enzymes involved in cell growth and proliferation, and are therefore important in cancer therapy.

In the field of agrochemicals, this compound is utilized in the synthesis of new herbicides and pesticides. ontosight.ai The incorporation of the chloro- and fluoro-substituents can enhance the efficacy and selectivity of these agricultural products.

Scope and Research Imperatives

The future of research on this compound is promising, with several key areas ripe for exploration. A primary imperative is the development of more efficient and sustainable synthetic routes to the compound itself. While methods exist, the discovery of greener and more cost-effective production processes remains a significant goal.

Further investigation into the reaction scope of this compound is also warranted. Exploring its participation in novel coupling reactions and its use in the synthesis of a broader range of complex molecules could unlock new applications. For instance, its potential as a precursor for novel materials with specific electronic or optical properties is an area that is yet to be fully explored.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 57381-56-3 echemi.comsynquestlabs.comscbt.com |

| Molecular Formula | C7H3ClFN echemi.comsynquestlabs.comscbt.com |

| Molecular Weight | 155.56 g/mol echemi.comsynquestlabs.comscbt.com |

| Appearance | White to almost white powder or crystals tcichemicals.com |

| Melting Point | 65 °C echemi.comangenechemical.com |

| Boiling Point | 228.7 °C at 760 mmHg echemi.comangenechemical.com |

| Density | 1.3±0.1 g/cm³ echemi.com |

| Flash Point | 92.1±21.8 °C echemi.com |

| Refractive Index | 1.537 echemi.com |

Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent chlorine, fluorine, and nitrile groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with chemical shifts influenced by the electronegative halogen and nitrile substituents. |

| IR Spectroscopy | The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. |

Propiedades

IUPAC Name |

2-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTXAKDVIXNVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205976 | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-56-3 | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. In 2-chloro-5-fluorobenzonitrile, the strongly electron-withdrawing nitrile (-CN) group deactivates the benzene (B151609) ring towards electrophilic attack but significantly activates it for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitrile group.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which lowers the activation energy for its formation. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

A crucial aspect of the reactivity of this compound in SNAr reactions is the differential reactivity of the two halogen substituents. In contrast to Sₙ1 and Sₙ2 reactions, the rate of SNAr reactions is not primarily determined by the strength of the carbon-halogen bond. Instead, it is governed by the ability of the halogen to stabilize the intermediate and its propensity to be eliminated. Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, the rate-determining step is typically the initial attack by the nucleophile. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. rsc.org

For this compound, nucleophilic attack will preferentially occur at the C-F bond (position 5) rather than the C-Cl bond (position 2). This regioselectivity allows for the selective replacement of the fluorine atom by various nucleophiles, such as amines, alkoxides, and thiolates, while leaving the chlorine atom intact. For instance, the reaction of 2-chloro-4-fluorobenzonitrile (B42565) with hydrazine (B178648) hydrate (B1144303) has been shown to selectively displace the fluorine atom, suggesting a similar reactivity pattern for the 2-chloro-5-fluoro isomer.

| Feature | Description in SNAr of this compound |

|---|---|

| Activating Group | The nitrile (-CN) group is strongly electron-withdrawing, activating the ring for nucleophilic attack. |

| Mechanism | Two-step addition-elimination, proceeding through a resonance-stabilized Meisenheimer complex. |

| Leaving Group Priority | F > Cl. The fluorine atom is the preferred leaving group due to its high electronegativity, which facilitates the initial nucleophilic attack. |

| Regioselectivity | Nucleophilic substitution occurs selectively at position 5 (C-F bond), leaving the C-Cl bond at position 2 intact. |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of aryl halides is typically the reverse of that observed in SNAr reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. mdpi.comrug.nl The generally accepted mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. youtube.com

The initial and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond. The reactivity of halogens in this step follows the order of bond strength: I > Br > Cl >> F. beilstein-journals.org The C-F bond is generally unreactive under standard palladium-catalyzed conditions.

This reactivity trend is opposite to that of SNAr reactions and allows for the chemoselective functionalization of the chlorine atom in this compound. The Buchwald-Hartwig amination, for example, enables the coupling of an amine with the aryl chloride position. wikipedia.orglibretexts.orgorganic-chemistry.org By selecting an appropriate palladium catalyst, typically composed of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), one can selectively form a C-N bond at position 2, leaving the fluorine at position 5 untouched. youtube.com This orthogonal reactivity provides a powerful strategy for synthesizing complex molecules.

Copper-catalyzed reactions, such as the Ullmann condensation and Goldberg reaction, are classical methods for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.org While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern variations use catalytic amounts of copper with ligands, allowing for milder reaction conditions. mdpi.com

Similar to palladium-catalyzed couplings, the mechanism of Ullmann-type reactions is thought to involve the reaction of a copper(I) species with the aryl halide. wikipedia.orgbyjus.comorganic-chemistry.org The reactivity of the aryl halide follows a similar trend, with chlorides being more reactive than fluorides. Therefore, in this compound, copper-catalyzed reactions are expected to proceed selectively at the C-Cl bond. This allows for the introduction of nucleophiles like alcohols (to form ethers) or amines at position 2.

| Reaction Type | Catalyst | Reactive Site on this compound | Rationale |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) with phosphine ligands | Position 2 (C-Cl) | Oxidative addition is favored for weaker C-X bonds (C-Cl vs. C-F). |

| Ullmann Condensation | Copper(I) | Position 2 (C-Cl) | Reactivity trend for copper-catalyzed coupling is typically Cl > F. |

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other moieties. These transformations can be performed while the halogen substituents remain on the aromatic ring, further expanding the synthetic utility of this compound.

Reduction to Amines: The nitrile group can be reduced to a primary amine (benzylamine derivative). A common method for this transformation is catalytic hydrogenation. For instance, various fluorine-containing benzonitriles, including chloro-fluoro derivatives, can be reduced to the corresponding benzylamines using hydrogen gas in the presence of a Raney nickel or Raney cobalt catalyst in a non-polar solvent. google.com This provides a route to (2-chloro-5-fluorophenyl)methanamine.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (benzamide), while complete hydrolysis gives a carboxylic acid. For example, the hydrolysis of 2-chlorobenzamide (B146235) has been studied, indicating that the corresponding amide of this compound could be a stable intermediate en route to 2-chloro-5-fluorobenzoic acid. nih.gov

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important in medicinal chemistry.

Electrophilic Aromatic Substitution Patterns

While the electron-withdrawing nitrile group deactivates the ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. The regiochemical outcome is determined by the combined directing effects of all three substituents. organicchemistrytutor.comcsbsju.edu

Nitrile (-CN) group: Strongly deactivating and a meta-director. wou.edu

Chlorine (-Cl) and Fluorine (-F) groups: Deactivating due to their inductive electron withdrawal but ortho, para-directing due to resonance electron donation from their lone pairs. csbsju.eduyoutube.com

In this compound, the available positions for substitution are C3, C4, and C6.

Position 4: This position is meta to the chloro group, ortho to the fluoro group, and meta to the nitrile group.

Position 6: This position is ortho to the chloro group and meta to both the fluoro and nitrile groups.

Position 3: This position is ortho to the chloro group, meta to the fluoro group, and ortho to the nitrile group.

The powerful meta-directing effect of the nitrile group strongly disfavors substitution at the ortho (C3) and para (C6) positions relative to it. The halogens direct ortho and para to themselves. The directing effects can be summarized as follows:

-Cl directs towards C3 and C6.

-F directs towards C4 and C6.

-CN directs towards C4.

Considering these effects, position 4 is doubly activated by the directing effects of the fluoro and nitrile groups (meta to CN, ortho to F). Position 6 is activated by both halogens. However, the deactivating nature of the ring means the reaction is kinetically controlled and will likely favor the position least deactivated. Nitration of the related 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) occurs at the 3-position, which is ortho to the chlorine and meta to the two deactivating groups. nih.gov Similarly, nitration of o-chlorobenzoic acid yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. guidechem.compatsnap.com By analogy, electrophilic attack on this compound is expected to be challenging and may lead to a mixture of isomers, with substitution at C3 or C4 being plausible depending on the specific electrophile and reaction conditions.

Chemo- and Regioselective Functionalization

The distinct reactivity profiles of the functional groups in this compound allow for a high degree of chemo- and regioselectivity in its derivatization.

Selective SₙAr at C5: The higher reactivity of the C-F bond towards nucleophilic aromatic substitution allows for the selective replacement of the fluorine atom. This can be achieved using various nucleophiles under basic conditions, leaving the C-Cl and -CN groups untouched.

Selective Cross-Coupling at C2: The greater reactivity of the C-Cl bond in palladium- or copper-catalyzed cross-coupling reactions enables the selective formation of C-C, C-N, or C-O bonds at this position. The C-F bond remains inert under these conditions.

Sequential Functionalization: The orthogonal reactivity of the two halogen atoms allows for sequential functionalization. A molecule can first undergo a palladium-catalyzed reaction at the C-Cl bond, followed by a nucleophilic aromatic substitution at the C-F bond. This stepwise approach provides a powerful strategy for building molecular complexity.

Nitrile Group Modification: The nitrile group can be transformed before or after modification of the halogen substituents. For example, it can be reduced to an amine or hydrolyzed to a carboxylic acid, adding another layer of possible derivatization strategies.

This combination of tunable reaction pathways makes this compound a versatile intermediate for the synthesis of complex, highly substituted aromatic compounds.

Spectroscopic and Computational Investigations of 2 Chloro 5 Fluorobenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a comprehensive insight into the molecular vibrations of a compound. These methods are instrumental in identifying functional groups and elucidating the structural characteristics of molecules like 2-Chloro-5-fluorobenzonitrile.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For this compound, the vibrational modes can be categorized into several groups: C-H vibrations, C-C vibrations of the benzene (B151609) ring, C≡N (nitrile group) vibrations, and vibrations involving the chlorine and fluorine substituents.

Based on studies of similar substituted benzonitriles, the characteristic vibrational frequencies for this compound can be predicted. nih.gov The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The nitrile (C≡N) stretching vibration is a strong and sharp band, expected to appear in the 2240-2220 cm⁻¹ range. researchgate.net The C-C stretching vibrations within the benzene ring usually produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The C-Cl stretching vibration is anticipated to be in the 800-600 cm⁻¹ region, while the C-F stretching vibration is expected at a higher frequency, typically around 1250-1000 cm⁻¹. In-plane and out-of-plane bending vibrations for C-H and the ring structure occur at lower frequencies.

A hypothetical FT-IR data table for this compound, based on data from related compounds, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | Aromatic C-H Stretching |

| ~2230 | Strong | C≡N Stretching |

| ~1580 | Medium | Aromatic C=C Stretching |

| ~1470 | Strong | Aromatic C=C Stretching |

| ~1260 | Strong | C-F Stretching |

| ~1130 | Medium | Aromatic C-H In-plane Bending |

| ~880 | Strong | Aromatic C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretching |

Note: The data in this table is estimated based on the analysis of similar substituted benzonitriles and serves as an illustrative example.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡N stretching vibration is also expected to be a prominent feature in the FT-Raman spectrum. researchgate.net The symmetric vibrations of the benzene ring are often more intense in Raman spectra.

Similar to the FT-IR analysis, a table of expected FT-Raman vibrational frequencies can be constructed based on the literature for related compounds. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3085 | Strong | Aromatic C-H Stretching |

| ~2232 | Strong | C≡N Stretching |

| ~1590 | Strong | Aromatic C=C Stretching |

| ~1290 | Medium | Aromatic C-H In-plane Bending |

| ~1020 | Strong | Ring Breathing Mode |

| ~755 | Medium | C-Cl Stretching |

| ~550 | Medium | Ring Deformation |

Note: The data in this table is estimated based on the analysis of similar substituted benzonitriles and serves as an illustrative example.

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed description of the vibrational modes of a molecule. nih.gov By calculating the force constants and the geometry of the molecule, NCA can predict the vibrational frequencies and assign them to specific atomic motions. The Potential Energy Distribution (PED) is a key output of NCA, which quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.gov This allows for an unambiguous assignment of the vibrational bands observed in the FT-IR and FT-Raman spectra. nih.gov For complex molecules like this compound, where vibrational coupling can occur, PED is essential for accurately understanding the nature of each vibration. For instance, a particular band might be a mixture of C-C stretching and C-H bending.

A detailed NCA and PED study of this compound would likely be performed using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would provide valuable structural information.

In the ¹H NMR spectrum, the aromatic protons would appear as a set of multiplets in the aromatic region (typically 7.0-8.0 ppm). The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro, fluoro, and cyano groups. The coupling constants (J-values) between adjacent and non-adjacent protons would help in assigning the signals to the specific protons on the benzene ring.

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in a characteristic downfield region (around 115-120 ppm). The aromatic carbons would have chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom would likely show a large one-bond C-F coupling constant.

A hypothetical table of NMR data is presented below based on general principles and data for similar compounds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~7.5-7.8 | m | - |

| ¹³C (C≡N) | ~117 | s | - |

| ¹³C (C-Cl) | ~135 | d | J(C,F) ≈ 20-25 |

| ¹³C (C-F) | ~163 | d | J(C,F) ≈ 250-260 |

| ¹³C (Aromatic) | ~115-140 | m | - |

Note: The data in this table is estimated based on the analysis of similar substituted benzonitriles and serves as an illustrative example.

High-Resolution Rotational and Microwave Spectroscopy (if applicable to fluorobenzonitriles generally)

High-resolution rotational and microwave spectroscopy are gas-phase techniques that provide extremely precise information about the geometry and electronic structure of molecules. mit.edu These methods measure the transitions between rotational energy levels, which are determined by the molecule's moments of inertia. For fluorobenzonitriles, these techniques have been successfully applied to determine accurate molecular structures, including bond lengths and bond angles. mdpi.com

By analyzing the rotational spectra of different isotopic species of a molecule, a detailed substitution structure can be determined. Furthermore, the fine and hyperfine structures in the spectra can provide information about the nuclear quadrupole coupling of atoms like chlorine and nitrogen, which gives insight into the electronic environment around these nuclei. While a specific study on this compound may not be readily available, the general applicability and the type of information that can be obtained from such studies on similar molecules are well-established. rsc.org

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), plays a crucial role in modern chemical research. These methods allow for the theoretical prediction of a wide range of molecular properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gaps. nih.gov

For this compound, DFT calculations with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) would be employed to:

Optimize the molecular geometry: This provides theoretical bond lengths and bond angles.

Calculate vibrational frequencies: These can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

Predict NMR chemical shifts: Theoretical chemical shifts can be calculated and compared with experimental spectra to assist in signal assignment.

Analyze electronic properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

A table of representative calculated parameters for a substituted benzonitrile (B105546) is provided below to illustrate the type of data obtained from such studies.

| Parameter | Calculated Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C≡N Bond Length | ~1.16 Å |

| Dipole Moment | ~2.5 D |

| HOMO Energy | ~-7.5 eV |

| LUMO Energy | ~-1.2 eV |

| HOMO-LUMO Gap | ~6.3 eV |

Note: The data in this table is illustrative and based on typical values for similar molecules calculated using DFT.

Density Functional Theory (DFT) Calculations for Molecular Structure and Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. When paired with a suitable basis set, such as 6-311++G(d,p), it can provide highly accurate predictions of molecular geometries and vibrational frequencies.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. The potential energy distribution (PED) analysis is also carried out to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C-C bending, or C-Cl stretching.

Below is a representative table of calculated vibrational frequencies and their assignments for a similarly substituted benzonitrile, illustrating the type of data obtained from DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |

| ν(C-H) | 3080 | C-H stretching |

| ν(C≡N) | 2245 | C≡N stretching |

| ν(C-C) | 1580 | Aromatic C-C stretching |

| δ(C-H) | 1170 | C-H in-plane bending |

| ν(C-F) | 1250 | C-F stretching |

| ν(C-Cl) | 780 | C-Cl stretching |

| γ(C-H) | 880 | C-H out-of-plane bending |

| δ(C-C) | 680 | Aromatic ring deformation |

This table is illustrative and based on typical values for substituted benzonitriles.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule:

Ionization Potential (I): The energy required to remove an electron from the HOMO. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added to the LUMO. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of the resistance to charge transfer. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of chemical hardness. (S = 1 / η)

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. (ω = μ² / 2η, where μ is the chemical potential, μ = -χ)

For this compound, the electronegative chlorine and fluorine atoms are expected to lower the energies of the molecular orbitals. A DFT study on 2-chloro-5-nitropyridine (B43025) provides an example of the kind of data obtained from such an analysis.

Below is a representative table of calculated FMO energies and chemical reactivity descriptors for a related molecule.

| Parameter | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.317 |

| Electrophilicity Index (ω) | 3.00 |

This table is illustrative and based on typical values for halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, and different colors are used to represent different values of the electrostatic potential.

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack.

Green: Regions of neutral or near-zero electrostatic potential.

For this compound, the MEP map would be expected to show regions of negative potential around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. The chlorine atom would also contribute to a region of negative potential. The hydrogen atoms on the aromatic ring would be expected to be in regions of positive potential. The carbon atom of the nitrile group and the carbon atoms attached to the halogens would likely be in regions of positive potential due to the electron-withdrawing effects of the attached atoms. The MEP provides a clear visual representation of the molecule's reactivity and intermolecular interaction sites.

Franck-Condon Simulations for Vibronic Spectra

Vibronic spectra arise from simultaneous electronic and vibrational transitions in a molecule. The intensity of these transitions is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear geometry. The Franck-Condon factor is the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states.

Franck-Condon simulations are computational methods used to predict the vibronic structure of electronic spectra, such as absorption and fluorescence spectra. These simulations require the optimized geometries and vibrational frequencies of both the ground and excited electronic states, which can be obtained from DFT or ab initio calculations.

A study on 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) utilized Franck-Condon simulations to interpret their experimental vibronic spectra. The simulations, performed at the TD-B3LYP/aug-cc-pvtz level, were in good agreement with the experimental results, allowing for the assignment of the observed vibrational features in the excited state. For this compound, a similar approach could be used to predict its vibronic spectrum. The simulation would provide information on the relative intensities of the vibronic transitions, which can be compared with experimental data to gain a deeper understanding of the molecule's excited-state properties.

Below is an example of a data table from a Franck-Condon simulation study on a similar molecule, showing the observed and calculated vibrational frequencies and their assignments.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 341 | 340 | Ring deformation |

| 424 | 422 | Ring deformation |

| 500 | 499 | Ring deformation |

| 668 | 667 | Ring breathing |

| 815 | 814 | C-H bending |

Data adapted from a study on 2-fluorobenzonitrile.

Photoelectron Spectroscopy and Ionization Energy Determination

Photoelectron Spectroscopy (PES) is an experimental technique used to measure the ionization energies of molecules. In PES, a molecule is irradiated with high-energy photons, causing the ejection of an electron. The kinetic energy of the ejected photoelectron is measured, and from this, the binding energy of the electron can be determined using the following equation:

Binding Energy = Photon Energy - Kinetic Energy

The ionization energy corresponds to the minimum energy required to remove an electron from a molecule. PES spectra show peaks corresponding to the ionization of electrons from different molecular orbitals. The first peak at the lowest binding energy corresponds to the ionization of an electron from the HOMO, and its value is the first ionization energy of the molecule.

The adiabatic ionization energy is the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation. The vertical ionization energy is the energy difference between the ground vibrational state of the neutral molecule and the vibrational state of the cation that has the same geometry as the neutral molecule.

For benzonitrile, the adiabatic ionization energy has been determined to be 9.72 ± 0.02 eV. In a study of 2-fluorobenzonitrile, the adiabatic ionization energy was determined to be 9.7514 ± 0.0006 eV. The addition of electron-withdrawing groups like fluorine and chlorine is expected to increase the ionization energy due to the stabilization of the molecular orbitals. Therefore, the ionization energy of this compound is expected to be slightly higher than that of benzonitrile and 2-fluorobenzonitrile.

| Compound | Adiabatic Ionization Energy (eV) |

| Benzonitrile | 9.72 ± 0.02 |

| 2-Fluorobenzonitrile | 9.7514 ± 0.0006 |

| This compound | >9.75 (Estimated) |

This table provides a comparison of the ionization energies of related compounds and an estimation for the title compound.

Applications of 2 Chloro 5 Fluorobenzonitrile in Advanced Chemical Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Development

The utility of 2-Chloro-5-fluorobenzonitrile as a starting material or intermediate is explored across various therapeutic areas. Its structural framework can be incorporated into larger molecules designed to interact with specific biological targets.

A review of scientific and patent literature did not yield specific examples of antiviral agents where this compound is utilized as a key starting material or intermediate in the synthetic pathway.

While fluorinated benzonitriles are common moieties in anticancer drug development, a detailed review of synthetic routes for prominent anticancer compounds did not identify this compound as a direct precursor. For instance, the synthesis of the HIF-2α inhibitor Belzutifan involves a 3-hydroxy-5-fluorobenzonitrile fragment, which is typically prepared from 3,5-difluorobenzonitrile (B1349092) rather than this compound. google.com

This compound has been explicitly identified as a key intermediate in the synthesis of novel kinase inhibitors. Specifically, European Patent EP 3810602 B1, which describes compounds that act as Lysine Acetyl Transferase (KAT) inhibitors, details its use. googleapis.com In the patented synthesis, this compound undergoes a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a sulfur nucleophile. googleapis.com

The reaction involves combining this compound with 4-mercaptopiperidine-1-carboxylic acid tert-butyl ester in the presence of a base, such as cesium carbonate, in a solvent like N,N-Dimethylformamide (DMF). This step constructs a key fragment of the final inhibitor, demonstrating the role of this compound as a foundational electrophilic building block for creating the desired carbon-sulfur bond. googleapis.com

Table 1: Synthesis of Kinase Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Product | Therapeutic Class of Final Compound |

| This compound | 4-Mercaptopiperidine-1-carboxylic acid tert-butyl ester | tert-butyl 4-((2-cyano-4-fluorophenyl)thio)piperidine-1-carboxylate | Kinase Inhibitor (KAT Inhibitor) |

An extensive search of the scientific literature did not reveal specific instances of this compound being used as a key building block in the synthesis of antitubercular agents.

A review of the synthetic pathways for recently developed antithrombotic agents, including Factor XIa inhibitors, did not identify this compound as a utilized precursor.

In the field of diabetes treatment, the synthesis of various Dipeptidyl Peptidase IV (DPP-IV) inhibitors has been extensively documented. However, a review of these synthetic routes did not yield specific examples where this compound serves as a key intermediate.

Synthesis of SARS-CoV Protease Inhibitors

While this compound is a valuable intermediate in the synthesis of various pharmaceuticals, publicly available scientific literature does not currently detail its specific application as a direct precursor in the synthesis of SARS-CoV protease inhibitors. The development of inhibitors for viral proteases, such as those of SARS-CoV, is a complex process that involves the design and synthesis of molecules that can specifically bind to the active site of the enzyme, thereby blocking its function and inhibiting viral replication. The synthesis of such inhibitors often involves multi-step processes and a wide array of chemical reagents and intermediates. Further research and publications may be required to establish a direct synthetic route from this compound to compounds with demonstrated activity against SARS-CoV proteases.

General Precursor for Heterocyclic Compounds for Drug Discovery

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The presence of the nitrile group and the halogen substituents allows for diverse chemical transformations to build more complex molecular architectures.

One important class of heterocyclic compounds that can be synthesized from precursors like this compound are quinazolines . The general strategy involves the reaction of a 2-halobenzonitrile with a source of ammonia (B1221849) or an amine to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. For instance, fluorobenzonitriles can react with guanidine (B92328) carbonate to yield 2,4-diaminoquinazolines. This reactivity makes this compound a potential precursor for synthesizing substituted quinazolines with potential applications in drug discovery, as the quinazoline scaffold is found in numerous bioactive molecules.

Another significant class of sulfur-containing heterocycles, benzothiophenes , can also be synthesized using halogenated benzonitriles as starting materials. The synthesis of benzothiophenes often involves the reaction of an ortho-halobenzonitrile with a sulfur-containing reagent. These compounds are of interest in medicinal chemistry due to their presence in various biologically active molecules.

The reactivity of the nitrile and halogen groups in this compound allows for its use in the construction of these and other heterocyclic systems, making it a useful building block for generating libraries of diverse compounds for drug discovery screening.

Utility in Agrochemical Synthesis

This compound serves as a key intermediate in the manufacturing of various agrochemicals, contributing to the development of modern crop protection solutions.

Production of Herbicides

This compound is utilized in the synthesis of herbicidal agents. While specific commercial herbicides derived directly from this compound are not extensively detailed in readily available literature, its structural motifs are present in various herbicidal classes. The combination of chloro and fluoro substituents on the benzene (B151609) ring can be a crucial element for the biological activity of the final product.

Application in Materials Science

The unique electronic properties of molecules derived from this compound make it a candidate for applications in materials science, particularly in the field of organic electronics.

Precursor for Thermally Activated Delayed Fluorescence (TADF) Dyes in OLEDs

While the direct use of this compound as a precursor for commercially significant Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diodes (OLEDs) is not prominently documented in publicly accessible research, its structural features are relevant to the design of TADF emitters. TADF molecules typically consist of electron-donating and electron-accepting units. The benzonitrile (B105546) moiety can act as an electron-accepting group. The presence of halogen atoms can further modulate the electronic properties of the molecule, which is a critical aspect in the design of efficient TADF emitters. The development of novel TADF dyes is an active area of research, and building blocks like this compound could potentially be utilized in the synthesis of new materials with desired photophysical properties for next-generation displays and lighting.

Chemical Research Applications and Novel Material Discovery

This compound serves as a valuable building block in chemical research, particularly in the exploration and synthesis of novel organic functional materials. Its unique electronic properties, arising from the presence of electron-withdrawing chloro, fluoro, and cyano groups on the benzene ring, make it an attractive precursor for the development of materials with tailored photophysical and electronic characteristics. Research in this area is primarily focused on the synthesis of organic semiconductors and emitters for applications in organic electronics.

The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. While detailed research on this compound's direct application in material synthesis is emerging, significant insights can be drawn from studies on its close analogue, 2-bromo-5-fluorobenzonitrile (B41413), which has been successfully employed in the creation of advanced materials for organic light-emitting diodes (OLEDs).

Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant area of novel material discovery involving structures related to this compound is in the field of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. TADF materials are of great interest as they can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.

Research has demonstrated the use of the analogous compound, 2-bromo-5-fluorobenzonitrile, as a key building block for the synthesis of a TADF dye. In a representative synthesis, 2-bromo-5-fluorobenzonitrile is reacted with phenoxazine (B87303) and acridan through a two-step process involving nucleophilic aromatic substitution and Buchwald-Hartwig amination to yield a donor-acceptor-donor (D-A-D) type TADF emitter, 2-phenoxazine-5-acridine-benzonitrile.

The resulting OLED device incorporating this material has shown promising performance characteristics, as detailed in the table below.

| Performance Metric | Value |

|---|---|

| Maximum Current Efficiency | 16.3 cd/A |

| Maximum Power Efficiency | 12.2 lm/W |

| External Quantum Efficiency (EQE) | 5% |

The successful application of the bromo-analogue suggests a strong potential for this compound to be used in similar synthetic strategies to develop novel TADF emitters. The difference in reactivity between the chloro and bromo substituents could offer advantages in terms of reaction kinetics and cost-effectiveness.

Development of Novel Organic Semiconductors

The inherent electronic properties of this compound, characterized by a π-deficient aromatic system, make it a candidate for the synthesis of n-type organic semiconductors. The electron-withdrawing nature of the substituents can facilitate electron injection and transport in electronic devices.

While specific research on polymers or small molecules for transistor applications derived directly from this compound is limited, the broader class of fluorinated benzonitriles is recognized for its potential in organic electronics. The introduction of fluorine atoms into organic materials can enhance their stability, influence their molecular packing, and lower the energy levels of the molecular orbitals (HOMO and LUMO), which is beneficial for n-type semiconductor performance.

Future research may focus on the polymerization of this compound-containing monomers or its incorporation into more complex conjugated systems to explore their charge transport properties and potential applications in organic field-effect transistors (OFETs) and other electronic devices.

Patent Landscape and Intellectual Property Trends for 2 Chloro 5 Fluorobenzonitrile

Analysis of Patent Applications and Granted Patents

An analysis of the patent landscape reveals a steady interest in processes related to the synthesis and use of halogenated benzonitriles, including 2-Chloro-5-fluorobenzonitrile and its close derivatives. While a precise quantitative analysis of patents exclusively for this compound is challenging to compile from public sources, the existing patent literature points to its significance as a building block in more complex molecules.

Patents in this area often focus on novel and efficient synthetic routes to produce fluorinated benzonitriles with high purity and yield. For instance, European Patent EP0497239A1, although centered on the preparation of the related compound 2-Chloro-4,5-difluorobenzonitrile, details a process that starts from a dichlorofluorobenzonitrile derivative. google.com Such patents highlight the industrial importance of optimizing the synthesis of these intermediates.

The Cooperative Patent Classification (CPC) provides a standardized system for categorizing patents. The most relevant classification for patents related to this compound is C07C255/50 , which covers "Carboxylic acid nitriles having cyano groups bound to carbon atoms of six-membered aromatic rings". epo.org A detailed search within this classification reveals numerous patents for the preparation and application of various substituted benzonitriles, underscoring the active research and development in this chemical space.

Key Patent Holders and Research Institutions

Historically, major chemical and pharmaceutical companies have been the primary holders of patents related to the synthesis of fluorinated aromatic compounds. Analysis of patents for related compounds provides strong indicators of the key players in the field of this compound.

One of the prominent historical patent holders in this area is Hoechst Aktiengesellschaft (now part of Sanofi). Their patent for the preparation of 2-Chloro-4,5-difluorobenzonitrile (EP0497239A1) demonstrates their expertise in the field of halogenated aromatics. google.com

While specific patents explicitly naming this compound are less prevalent in readily accessible public databases, the broader landscape of fluorinated intermediates suggests that companies involved in the production of active pharmaceutical ingredients (APIs) and agrochemicals are likely to hold relevant process patents or maintain significant trade secrets.

Emerging Patent Trends in Synthesis and Application

Recent patent trends in the synthesis of this compound and related compounds are geared towards improving efficiency, reducing environmental impact, and enhancing safety. These trends include:

Novel Catalytic Systems: Researchers are continuously exploring new catalysts to improve the efficiency and selectivity of the cyanation and fluorination steps in the synthesis of benzonitriles.

Process Optimization: Patents often focus on optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity while minimizing by-product formation.

Greener Synthesis Routes: There is a growing emphasis on developing more environmentally friendly synthetic methods that utilize less hazardous reagents and generate less waste.

In terms of applications, patents increasingly cite this compound as a crucial starting material or intermediate in the synthesis of:

Pharmaceuticals: The compound is a valuable building block for a range of therapeutic agents, leveraging the unique properties imparted by the chlorine and fluorine substituents.

Agrochemicals: The presence of halogen atoms can enhance the biological activity and metabolic stability of pesticides and herbicides, making this compound a sought-after intermediate in this sector.

Regional Differences in Intellectual Property Protection

The protection of intellectual property for chemical compounds and processes, including those related to this compound, varies across different jurisdictions. A market research report for this compound indicates a global market with producers and consumers in Europe, Asia, and North America, suggesting that patent protection is sought in these key regions. marketpublishers.com

United States: The United States Patent and Trademark Office (USPTO) grants patents for novel, non-obvious, and useful chemical compounds and processes. The Cooperative Patent Classification (CPC) system, jointly managed by the USPTO and the European Patent Office (EPO), is used to classify patents. uspto.gov

Europe: The European Patent Office (EPO) provides a centralized patent grant procedure for its member states. The CPC is also the standard classification system used by the EPO. epo.org The existence of European patents for related compounds, such as EP0497239A1, indicates that companies actively seek protection in this major market. google.com

China: With its rapidly growing chemical and pharmaceutical industries, China has become an increasingly important jurisdiction for patent filings. The China National Intellectual Property Administration (CNIPA) handles patent applications in the country.

The global nature of the pharmaceutical and agrochemical industries necessitates that companies file for patent protection in multiple key markets to safeguard their innovations and commercial interests related to compounds like this compound.

Future Research Directions and Unexplored Avenues for 2 Chloro 5 Fluorobenzonitrile

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methodologies for benzonitriles often involve harsh reaction conditions or the use of toxic reagents. Future research will likely focus on developing greener and more economical synthetic pathways to 2-Chloro-5-fluorobenzonitrile and its derivatives.

Key areas for investigation include:

Green Catalysis: Exploring the use of robust, economical, and reusable catalysts, such as zinc-based heterogeneous catalysts, could offer an eco-friendly alternative to traditional methods. rsc.org The development of protocols that operate in water and avoid the need for bases or ligands would represent a significant step towards sustainability. rsc.org

Avoiding Hazardous Reagents: Research into synthetic routes that circumvent the use of highly toxic materials like liquid bromine or cuprous cyanide is crucial for safer industrial production. google.com New methods could focus on milder reaction conditions, thereby lowering the requirements for specialized production equipment. google.com

Process Optimization: Improving reaction efficiency is a constant goal. Future work could focus on optimizing reaction conditions to increase product yield and purity while minimizing waste. For instance, refining nitration processes to prevent the formation of unwanted isomers can significantly improve the quality of the final product. guidechem.com The development of one-pot multicomponent pathways could also streamline synthesis and reduce operational complexity. rsc.org

Investigation of Novel Biological Activities and Therapeutic Targets

Derivatives of halogenated benzonitriles have shown a wide range of biological activities. A significant future research avenue for this compound is its use as a scaffold for the discovery of new therapeutic agents.

Potential therapeutic areas to explore include:

Antimicrobial Agents: Given that various chlorinated heterocyclic compounds exhibit antibacterial properties, derivatives of this compound could be synthesized and screened for activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com

Anticancer Agents: Benzofuran (B130515) and benzoxazole (B165842) derivatives, which can be synthesized from precursors like this compound, have shown promise as anticancer agents. researchgate.netnih.gov Future work could involve creating libraries of such compounds to test their efficacy against various cancer cell lines. researchgate.net

Central Nervous System (CNS) Targets: Fluorinated diaryl sulfides derived from related building blocks have been investigated as serotonin (B10506) transporter (SERT) ligands for potential use in neuroimaging and drug development. ossila.com This suggests that derivatives of this compound could be explored for their activity on CNS targets.

Enzyme Inhibitors: The structural motifs present in this compound are found in molecules that act as enzyme inhibitors. For example, related compounds have been investigated as inhibitors for antiglaucoma drugs and for treating hereditary angioedema. researchgate.netmdpi.com

| Potential Therapeutic Area | Explored Biological Target/Activity | Research Direction for this compound Derivatives |

| Infectious Diseases | Antibacterial, Antifungal, Anti-malarial | Synthesis of novel heterocycles to combat resistant bacterial and fungal strains. mdpi.commdpi.comresearchgate.net |

| Oncology | Antiproliferative, Cytotoxic | Development of benzofuran or benzoxazole-based derivatives as potential anticancer agents. researchgate.netnih.gov |

| Neuroscience | Serotonin Transporter (SERT) Ligands | Design of novel ligands for CNS imaging and therapeutics. ossila.com |

| Enzyme Inhibition | Carbonic Anhydrase, Plasma Kallikrein | Exploration as inhibitors for various enzymes implicated in diseases like glaucoma or HAE. researchgate.netmdpi.com |

Exploration of Applications in Emerging Technologies

Beyond pharmaceuticals, the unique electronic and physical properties of fluorinated aromatic compounds open doors to applications in materials science and other emerging technologies. mdpi.com

Future research could focus on:

Advanced Materials: Fluorinated organic compounds are widely used in materials science due to their unique physicochemical properties, which are conferred by the strong C-F bond. mdpi.com Derivatives of this compound could be investigated as monomers or additives for creating specialty polymers with enhanced thermal stability, chemical resistance, or specific optical properties.

Organic Electronics: The electronic properties of fluorinated benzonitriles make them potential candidates for use in organic electronic devices. Research could explore their application as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as building blocks for novel semiconducting polymers.

Functional Dyes: Benzonitrile (B105546) derivatives are important intermediates in the synthesis of high-performance dyestuffs. nbinno.com this compound could serve as a precursor for creating novel dyes with superior fastness, specific color properties, and applications in advanced printing or imaging technologies. nbinno.com

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. Applying these methods to this compound and its derivatives can guide experimental work and provide deep mechanistic insights.

Promising computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecular structure, vibrational frequencies, and electronic properties of novel derivatives. mdpi.com This can help in understanding the molecule's reactivity and spectroscopic characteristics, guiding the synthesis of new compounds with desired properties. mdpi.commdpi.com

Machine Learning and AI: Predictive models using techniques like Random Forest (RF) or Extreme Gradient Boosting (XGBoost) can be developed to screen virtual libraries of this compound derivatives for potential biological activity or synergy with other compounds. imperial.ac.uk This in silico screening can drastically reduce the number of compounds that need to be synthesized and tested experimentally. imperial.ac.uk

Molecular Docking and Simulation: For drug discovery applications, computational docking can predict how well a designed molecule will bind to a specific biological target, such as an enzyme or receptor. This helps in prioritizing the synthesis of compounds with the highest predicted affinity and efficacy.

Structural Modifications and Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Systematic modification of the this compound scaffold is a critical step in optimizing its properties for a specific application, particularly in drug discovery. Structure-Activity Relationship (SAR) studies reveal how specific changes to a molecule's structure affect its biological activity.

Key SAR strategies for future research include:

Substitution at the Benzene (B151609) Ring: The existing chloro and fluoro groups can be replaced or supplemented with other functional groups (e.g., methoxy, nitro, alkyl chains) to modulate the molecule's electronic properties, lipophilicity, and steric profile. SAR studies on related compounds have shown that the nature and position of halogen atoms significantly impact cytotoxic activity. nih.gov Similarly, the presence of electron-withdrawing groups can be essential for antifungal activity. mdpi.com

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or carboxylic acid, or converted into other functional groups like tetrazoles, to explore different biological interactions and physicochemical properties.

Elaboration into Fused Ring Systems: Using the benzonitrile as a starting point, fused heterocyclic systems like benzothiazoles, benzoxazoles, or indazoles can be constructed. researchgate.netdrugbank.com SAR studies of these more complex derivatives can then be performed to optimize activity. For example, in pyrazolopyridinyl pyrimidine (B1678525) derivatives, smaller substituents were found to lead to better activity due to steric effects. nih.gov

| Structural Modification Strategy | Rationale / Potential Impact on Activity | Example from Related Compound Classes |

| Varying Ring Substituents | Modulate electronic and steric properties to enhance target binding and selectivity. | The position of a chloro group on a phenyl ring can determine antibacterial activity. nih.govmdpi.com |

| Nitrile Group Transformation | Alter hydrogen bonding capacity, polarity, and metabolic stability. | Conversion to other nitrogen-containing heterocycles can create new interaction points with biological targets. |

| Building Fused Heterocycles | Create rigid scaffolds to orient substituents for optimal target interaction. | Pyrazolopyridinyl pyrimidine derivatives are more potent than their single-ring counterparts. nih.gov |

| Adding Aliphatic Chains | Influence lipophilicity, which affects cell membrane permeability and target access. | O-substitutions with short aliphatic chains are essential for the antifungal activity of some coumarins. mdpi.com |

Q & A

Q. What computational tools predict reactivity trends in halogenated benzonitriles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.